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Compound of Interest

Compound Name:
1,2,3-Trichloro-5-

(trifluoromethyl)benzene

Cat. No.: B1301039 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics,

analytical methodologies, and potential biological implications of trichlorobenzotrifluoride, a

halogenated aromatic compound with the chemical formula C7H2Cl3F3. This document is

intended to serve as a valuable resource for professionals in research, chemical synthesis, and

drug development.

Molecular and Physicochemical Properties
Trichlorobenzotrifluoride is a derivative of benzotrifluoride where three hydrogen atoms on the

benzene ring are substituted by chlorine atoms. The specific isomer, 3,4,5-

trichlorobenzotrifluoride, is a key intermediate in the synthesis of various agrochemicals and

pharmaceuticals.[1] Its physicochemical properties are summarized in the table below.
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Property Value

Chemical Formula C7H2Cl3F3

Molecular Weight 249.45 g/mol

Isomeric Structure 3,4,5-trichlorobenzotrifluoride

Appearance Colorless liquid

Boiling Point Not explicitly available

Solubility
Insoluble in water; soluble in organic solvents

like benzene, toluene, ethanol, and ether.[2]

Synthesis and Purification
A common method for the synthesis of 3,4,5-trichlorobenzotrifluoride involves the chlorination

of a dinitro-chlorobenzotrifluoride precursor. The reaction is typically carried out by introducing

chlorine gas at elevated temperatures in the presence of a catalyst.[3]

Experimental Protocol: Synthesis of 3,4,5-
Trichlorobenzotrifluoride
Materials:

3,5-dinitro-4-chlorobenzotrifluoride

Chlorine gas

Reactor equipped with a condenser and rectifying tower

Procedure:

Charge the reactor with 3,5-dinitro-4-chlorobenzotrifluoride.

Heat the reactor to a temperature range of 190-250°C.

Introduce chlorine gas into the reactor to initiate the chlorination reaction.
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The reaction product, 3,4,5-trichlorobenzotrifluoride, is continuously separated and collected

from the return pipe of the condenser via rectification. This method has been reported to

achieve a purity of over 98% and a yield of up to 91.2%.[3][4]

Purification: The crude product can be further purified by washing with an aqueous solution of a

weak base (e.g., 5% sodium hydroxide) to remove acidic impurities, followed by washing with

water until neutral. The final product is then dried over a suitable drying agent.[4]

Analytical Characterization
The structural confirmation and purity assessment of C7H2Cl3F3 are typically performed using

a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile

compounds like trichlorobenzotrifluoride.

Experimental Protocol: GC-MS Analysis

Instrumentation:

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 8890 GC with a 5977C

GC/MSD).[5]

Capillary column suitable for separating halogenated aromatic compounds (e.g., a low-

polarity silarylene phase column).

GC Conditions (Representative):

Injector Temperature: 250°C

Oven Program: Initial temperature of 60°C (hold for 1 min), ramp at 15°C/min to 300°C (hold

for 13 min).

Carrier Gas: Helium

Injection Mode: Splitless
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MS Conditions (Representative):

Ionization Mode: Electron Ionization (EI) at 70 eV

Mass Range: m/z 50-300

Data Acquisition: Full scan and/or Selected Ion Monitoring (SIM)

Expected Mass Spectrum: The mass spectrum of trichlorobenzotrifluoride is expected to show

a molecular ion peak (M+) at m/z 248, 250, and 252, corresponding to the isotopic distribution

of the three chlorine atoms. Common fragmentation patterns for halogenated aromatic

compounds involve the loss of chlorine and fluorine atoms or the trifluoromethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for the unambiguous structural elucidation of

C7H2Cl3F3.

Experimental Protocol: NMR Analysis

Sample Preparation:

Dissolve 10-20 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g.,

CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

For ¹⁹F NMR, an external standard like hexafluorobenzene may be used.[6]

Instrumentation:

NMR spectrometer with a multinuclear probe (e.g., Bruker 400 or 500 MHz).[7]

Acquisition Parameters (Representative):

¹H NMR: Standard single-pulse experiment.

¹³C NMR: Proton-decoupled single-pulse experiment with a relaxation delay of 2-5 seconds.

¹⁹F NMR: Standard single-pulse experiment, proton-decoupled.
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Expected NMR Data for 3,4,5-Trichlorobenzotrifluoride:

Nucleus
Expected Chemical
Shift (ppm)

Multiplicity
Coupling
Constants (Hz)

¹H ~7.7 (estimated) s -

¹³C

Aromatic region (120-

140), CF₃ quartet

(~123)

- J(C-F)

¹⁹F
~ -63 (estimated for

CF₃)
s -

Note: The exact chemical shifts and coupling constants will depend on the solvent and the

specific instrument used. The provided values are estimates based on data for similar

compounds like dichlorobenzotrifluoride.[8][9][10]

Potential Biological Effects and Signaling Pathways
Halogenated aromatic compounds, such as polychlorinated biphenyls (PCBs), are known to

exert a range of biological effects, often mediated by the aryl hydrocarbon receptor (AhR).[11]

While specific toxicological data for C7H2Cl3F3 is limited, it is plausible that it may share

similar mechanisms of action with other polychlorinated aromatic compounds.

One of the key mechanisms of toxicity for these compounds is the induction of oxidative stress.

[12][13][14] This can occur through the activation of the AhR signaling pathway, leading to the

upregulation of cytochrome P450 enzymes like CYP1A1. The metabolic activity of these

enzymes can result in the production of reactive oxygen species (ROS).[15]

Hypothetical Signaling Pathway: AhR-Mediated
Oxidative Stress
The following diagram illustrates a potential signaling pathway through which a compound like

trichlorobenzotrifluoride might induce oxidative stress.
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Caption: AhR-mediated oxidative stress pathway.

Experimental Protocol: In Vitro Cytotoxicity Assay
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To assess the potential biological effects of C7H2Cl3F3, an in vitro cytotoxicity assay can be

performed.

Cell Line:

A relevant cell line, such as a human hepatoma cell line (e.g., HepG2) or primary astrocytes,

can be used.[12][14]

Procedure:

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to

adhere overnight.

Compound Treatment: Treat the cells with a range of concentrations of C7H2Cl3F3 (and a

vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

Viability Assessment: Assess cell viability using a standard method, such as the MTT or MTS

assay. These assays measure the metabolic activity of the cells, which is proportional to the

number of viable cells.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each

concentration. Determine the IC50 value (the concentration at which 50% of cell viability is

inhibited).

Conclusion
This technical guide has provided a detailed overview of the synthesis, analytical

characterization, and potential biological effects of trichlorobenzotrifluoride (C7H2Cl3F3). The

information and experimental protocols presented herein are intended to be a valuable

resource for researchers and professionals working with this and similar halogenated aromatic

compounds. Further research is warranted to fully elucidate the specific toxicological profile

and mechanisms of action of C7H2Cl3F3.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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